3-[3-(Hydroxymethyl)piperidin-1-yl]-1lambda6-thiolane-1,1-dione
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Overview
Description
3-[3-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione is a complex organic compound that features a piperidine ring and a thiolane ring. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation or cycloaddition reactions . The thiolane ring is then introduced through subsequent reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes the use of catalysts to enhance reaction rates and selectivity. The choice of solvents and reaction conditions is optimized to minimize by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[3-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidines and thiolanes, which may exhibit different pharmacological properties .
Scientific Research Applications
3-[3-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-[3-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors in the body, leading to different pharmacological effects. The thiolane ring may also play a role in modulating the compound’s activity by interacting with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar ring structure but lacking the thiolane ring.
Thiolane: A sulfur-containing ring structure similar to the thiolane ring in the compound.
Piperidinones: Compounds with a piperidine ring and a ketone group, exhibiting different biological activities.
Uniqueness
3-[3-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione is unique due to the combination of the piperidine and thiolane rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H19NO3S |
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Molecular Weight |
233.33 g/mol |
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C10H19NO3S/c12-7-9-2-1-4-11(6-9)10-3-5-15(13,14)8-10/h9-10,12H,1-8H2 |
InChI Key |
AFMADVKGZLTRBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2CCS(=O)(=O)C2)CO |
Origin of Product |
United States |
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